2-[(5-bromofuran-2-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromofuran-2-carbonyl)amino]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety linked to a 5-bromo-2-furanyl group through an oxomethylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromofuran-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-furancarboxaldehyde to obtain 5-bromo-2-furancarboxaldehyde. This intermediate is then reacted with aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromofuran-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furanyl derivatives.
Scientific Research Applications
2-[(5-bromofuran-2-carbonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-bromofuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Furancarboxaldehyde derivatives
Uniqueness
2-[(5-bromofuran-2-carbonyl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a brominated furan ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H8BrNO4 |
---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
JLRIYLNGSBNQBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.